2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride
Description
2-[(1R,2R)-2-Aminocyclohexyl]acetic acid hydrochloride is a chiral cyclohexane derivative featuring an acetic acid moiety and a vicinal diamine group in the (1R,2R) configuration. Its molecular formula is C₈H₁₆ClNO₂ (MW: 217.67 g/mol), and it is typically synthesized via stereoselective routes involving (1R,2R)-1,2-diaminocyclohexane intermediates . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-[(1R,2R)-2-aminocyclohexyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m1./s1 |
InChI Key |
BPTNBYSJBPNHML-ZJLYAJKPSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)O)N.Cl |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride typically involves the reaction of 2-aminocyclohexanol with acetic anhydride, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acid catalysts like hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume
Purification: Techniques such as crystallization and filtration to ensure high purity
Quality Control: Rigorous testing to meet industrial standards
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can convert it to amines or alcohols
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential effects on cellular processes and signaling pathways
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to:
Bind to Receptors: Interact with specific receptors on cell surfaces
Modulate Enzymes: Affect the activity of enzymes involved in metabolic pathways
Influence Signaling Pathways: Alter cellular signaling pathways, leading to changes in cellular functions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexane vs. Cyclopentane Analogs
- Reduced hydrophobicity (smaller alkyl group) compared to the cyclohexyl analog may lower membrane permeability . Molecular weight: 195.65 g/mol.
Key Differences :
Property Cyclohexyl Analog (Target) Cyclopentyl Analog Ring Strain Low High Molecular Weight 217.67 g/mol 195.65 g/mol Solubility (Polarity) Moderate Higher
Functional Group Modifications
Carboxylic Acid vs. Sulfonamide
- rac-N-[(1R,2R)-2-Aminocyclohexyl]methanesulfonamide Hydrochloride (CAS 2031242-34-7, C₇H₁₇ClN₂O₂S): Replaces acetic acid with methanesulfonamide, altering acidity (pKa ~10 vs. ~4.8 for carboxylic acid). Enhanced stability against enzymatic hydrolysis due to sulfonamide group .
Carboxylic Acid vs. Thiourea
- N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS 49214-27, C₁₅H₁₇F₆N₃S): Thiourea moiety increases lipophilicity (logP ~3.5 vs. ~1.2 for target compound), favoring blood-brain barrier penetration. Trifluoromethyl groups enhance metabolic stability .
Stereoisomeric Comparisons
- cis-2-Aminocyclohexanol Hydrochloride (CAS 6936-47-6, C₆H₁₄ClNO): Hydroxyl group replaces acetic acid, reducing acidity (pKa ~14 vs. ~4.8).
Ring Size Variations (Cyclobutyl and Cyclopropyl Analogs)
- 2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride (C₇H₁₃ClN₂O₂): Cyclobutane ring introduces moderate strain, balancing reactivity and stability. Molecular weight: 192.65 g/mol, lower than cyclohexyl analog .
- [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS 1909314-12-0, C₆H₁₂ClNO₂): High ring strain in cyclopropane increases electrophilicity, useful in click chemistry. Reduced steric bulk may enhance binding to flat enzymatic pockets .
Biological Activity
2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, also known as 2-(2-aminocyclohexyl)acetic acid hydrochloride, is a compound with significant biological activity. This compound possesses a cyclohexane ring with an amino group and an acetic acid moiety, making it structurally important in various chemical and biological contexts. Its hydrochloride form enhances solubility, which is beneficial for research and therapeutic applications.
- Molecular Formula: C8H15NO2·HCl
- Molecular Weight: Approximately 193.67 g/mol
The biological activity of 2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it can modulate the activity of these targets, influencing various cellular processes and physiological responses. Its mechanism of action involves:
- Binding Affinity: The compound exhibits binding affinity to neurotransmitter receptors, affecting neurotransmission pathways.
- Enzyme Modulation: It can influence the activity of enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
Biological Activities
Research has documented several biological activities associated with this compound:
- Anti-inflammatory Effects: Studies suggest potential applications in reducing inflammation through modulation of inflammatory pathways.
- Analgesic Properties: The compound has been investigated for its pain-relieving effects, possibly through interactions with pain-related receptors.
- Neurotransmitter Interaction: Evidence indicates that it may influence neurotransmitter systems, suggesting applications in neurology and psychiatry.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride:
- Study on Neurotransmitter Systems: A study demonstrated that the compound could enhance the release of certain neurotransmitters in vitro, indicating its potential role in treating mood disorders .
- Enzymatic Activity Modulation: Research indicated that 2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride could modulate the activity of specific enzymes involved in metabolic pathways, leading to altered cellular responses .
Comparative Analysis with Similar Compounds
The uniqueness of 2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride lies in its specific stereochemistry and functional groups. Below is a comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Aminocyclohexaneacetic acid hydrochloride | C8H15NO2·HCl | Similar structure; used in similar applications |
| 2-(1-Aminocyclohexyl)acetic acid | C8H15NO2 | Slightly different reactivity; also a building block |
| 1-Aminocyclopentanecarboxylic acid | C7H13NO2 | Smaller ring structure; different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
